2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
CAS No.: 499796-04-2
Cat. No.: VC7051646
Molecular Formula: C12H10N4S
Molecular Weight: 242.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499796-04-2 |
|---|---|
| Molecular Formula | C12H10N4S |
| Molecular Weight | 242.3 |
| IUPAC Name | 4-methyl-5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole |
| Standard InChI | InChI=1S/C12H10N4S/c1-8-11(9-5-7-14-16-9)17-12(15-8)10-4-2-3-6-13-10/h2-7H,1H3,(H,14,16) |
| Standard InChI Key | SZJUKBASQPQMPO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a thiazole ring (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The thiazole’s 4- and 5-positions are occupied by a methyl group and a 1H-pyrazol-5-yl group, respectively . This arrangement creates a planar, conjugated system with potential for diverse electronic interactions.
Key Structural Attributes:
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Thiazole Ring: Enhances metabolic stability and dipole interactions due to sulfur’s electronegativity .
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Pyrazole Substituent: Introduces hydrogen-bonding capabilities via NH groups ( for pyrazole) .
Molecular Formula and Physicochemical Properties
Based on analogous structures , the molecular formula is inferred as CHNS (molecular weight: 242.3 g/mol). Predicted properties include:
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logP: ~3.1 (moderate lipophilicity, comparable to pyridine-thiazole hybrids ).
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Polar Surface Area: ~80 Ų (suggesting moderate membrane permeability) .
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Hydrogen Bond Donors/Acceptors: 1 donor (pyrazole NH), 4 acceptors (pyridine N, thiazole N, pyrazole N) .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Pyridine-thiazole core
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4-Methylthiazole substituent
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1H-Pyrazol-5-yl group
Step 1: Formation of 2-Aminothiazole
A Hantzsch thiazole synthesis is proposed, reacting α-bromo ketone A with thiourea B to form 2-aminothiazole C :
Step 3: Pyrazole Functionalization
A Suzuki-Miyaura coupling installs the pyrazole group using boronic acid E and intermediate D :
Challenges and Optimization
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Regioselectivity: Ensuring substitution at the thiazole’s 5-position requires directing groups or protective strategies .
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Yield Improvements: Microwave-assisted synthesis or flow chemistry may enhance reaction efficiency .
Spectroscopic and Computational Data
Spectral Signatures (Predicted)
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H NMR (400 MHz, CDCl):
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IR (KBr):
Computational Modeling
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
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